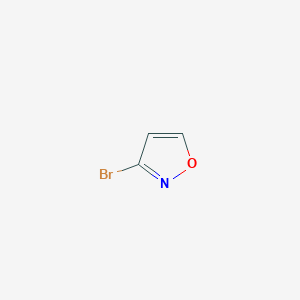

3-Bromoisoxazole

Cat. No. B039813

Key on ui cas rn:

111454-71-8

M. Wt: 147.96 g/mol

InChI Key: GQMPHUXGZCDVGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09149465B2

Procedure details

3-(pyridin-3-yloxy)-4,5-dihydroisoxazole I-231a and I-231b were prepared in 3 steps according to the following procedures: 5-hydroxynicotinic acid methyl ester is reacted with racemic bromoisoxazole I-75 using Method 5. The resulting methyl ester (1.0 equiv) is dissolved in methanol (0.08 M) after which hydrazine (50 equiv, 50% by weight in water) is added and the reaction is allowed to stir for 14 h. The reaction mixture is then concentrated under vacuum and used directly in the next step. The hydrazide is dissolved in dioxane (0.12 M with respect to hydrazide). N,N-Carbonydiimidazole (1.2 equiv) is added and the reaction is sealed and heated to reflux for 4 h. The reaction is then transferred to a separatory funnel with excess ethyl acetate and water. The organic layer was washed water and brine, drive over sodium sulfate and concentrated under vacuum to provide crude material which was purified using flash silica gel chromatography (gradient methanol/dichloromethane) to provide the desired racemic 1,3,4-oxadiazol-2(3H)-one I-231. These compounds can be separated using chiral HPLC methods known in the art. For example, see chiral HPLC Method disclosed herein. [M+H]+=423.4 m/z. Activity: B

[Compound]

Name

methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[N:6][CH:5]=1.Br[C:13]1[CH:17]=[CH:16][O:15][N:14]=1.[NH2:18][NH2:19]>CO>[N:6]1[CH:5]=[CH:4][CH:9]=[C:8]([O:10][C:13]2[CH2:17][CH2:16][O:15][N:14]=2)[CH:7]=1.[O:2]1[CH:1]=[N:19][NH:18][C:3]1=[O:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CN=CC(=C1)O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NOC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 14 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture is then concentrated under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The hydrazide is dissolved in dioxane (0.12 M with respect to hydrazide)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

N,N-Carbonydiimidazole (1.2 equiv) is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction is sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 4 h

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction is then transferred to a separatory funnel with excess ethyl acetate and water

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed water and brine, drive over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide crude material which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified

|

Outcomes

Product

Details

Reaction Time |

14 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)OC1=NOCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(NN=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |